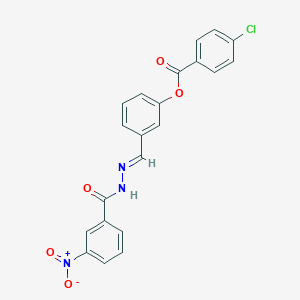
N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” is a synthetic organic compound that belongs to the class of hydrazones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” typically involves the condensation of 3,4-dichloroaniline with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
“N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which “N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide” exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to the observed biological activities. The specific molecular targets and pathways involved depend on the compound’s structure and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazones and related derivatives, such as:
- “N-(3,4-Dichlorophenyl)-2-(2-(4-methylbenzylidene)hydrazino)-2-oxoacetamide”
- “this compound”
- “this compound”
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct biological and chemical properties
Propiedades
Número CAS |
357267-09-5 |
|---|---|
Fórmula molecular |
C16H13Cl2N3O2 |
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-2-4-11(5-3-10)9-19-21-16(23)15(22)20-12-6-7-13(17)14(18)8-12/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
Clave InChI |
FQFOHCCERCWFHO-DJKKODMXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-1,4-diphenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12043607.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043614.png)

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043626.png)


![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)

![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)


![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)


